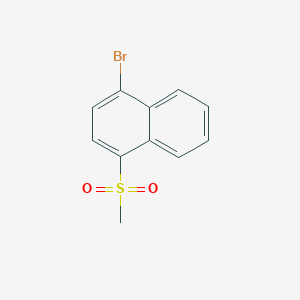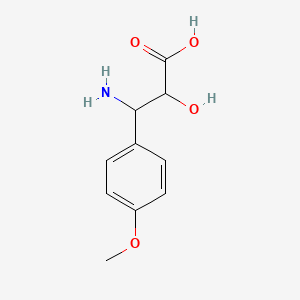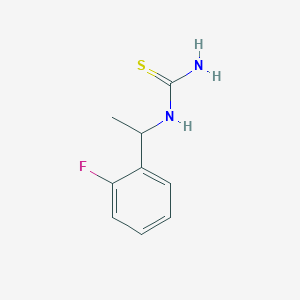
1-(2-Fluorophenyl)ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)ethylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of a fluorophenyl group attached to an ethylthiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)ethylthiourea typically involves the reaction of 2-fluoroaniline with ethyl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction proceeds as follows: [ \text{2-Fluoroaniline} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluorophenyl)ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)ethylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)ethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)thiourea: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)ethylthiourea: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
1-(2-Methylphenyl)ethylthiourea: The presence of a methyl group can alter the compound’s steric and electronic properties.
Uniqueness: 1-(2-Fluorophenyl)ethylthiourea is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The ethyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11FN2S |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)ethylthiourea |
InChI |
InChI=1S/C9H11FN2S/c1-6(12-9(11)13)7-4-2-3-5-8(7)10/h2-6H,1H3,(H3,11,12,13) |
Clave InChI |
CUEHDKNJUPWBAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1F)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


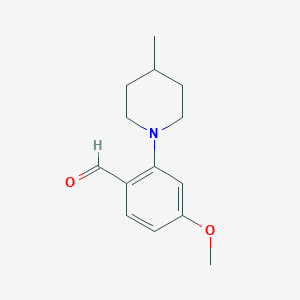
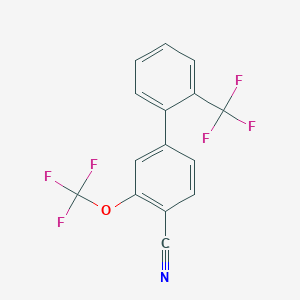
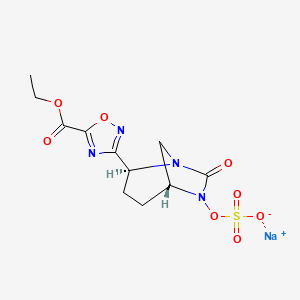

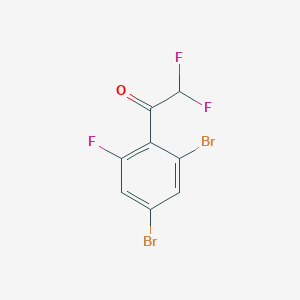
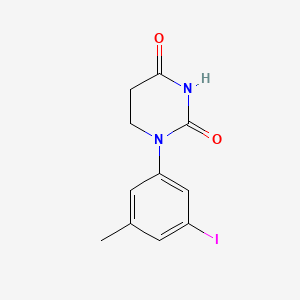

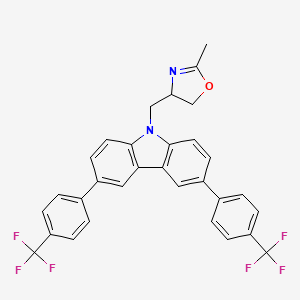

![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)

